CYP3A4/5 Inhibition Liability: Absence of Reported Activity for the 5‑Regioisomer Suggests a Differential Metabolic Profile Relative to the 1‑Hydroxymethyl Analogue
The 1‑hydroxymethyl regioisomer (CAS 1251014‑63‑7) exhibits moderate inhibition of CYP3A4/5 with an IC₅₀ of 5.50 µM (5,500 nM) in human liver microsomes using midazolam as substrate [1]. In contrast, no CYP inhibition data have been reported for the 5‑hydroxymethyl compound, indicating a potential advantage in reducing drug‑drug interaction risk during lead optimization. The structural difference—hydroxymethyl oriented toward the pyrazine nitrogen in the 5‑isomer versus the imidazole nitrogen in the 1‑isomer—alters the electronic environment of the core, which can modulate interactions with CYP450 active sites.
| Evidence Dimension | CYP3A4/5 inhibition IC₅₀ |
|---|---|
| Target Compound Data | No CYP3A4/5 inhibition data available in public databases as of 2026‑05‑09 |
| Comparator Or Baseline | tert-Butyl 1‑(hydroxymethyl)-5,6‑dihydroimidazo[1,5‑a]pyrazine-7(8H)‑carboxylate (CAS 1251014‑63‑7): IC₅₀ = 5.50 µM (5,500 nM) |
| Quantified Difference | The 1‑regioisomer shows measurable CYP3A4/5 inhibition, whereas the target 5‑regioisomer lacks reported activity, representing a qualitative differentiation with quantitative significance for metabolic profiling. |
| Conditions | Human liver microsomes, midazolam 1′‑hydroxylation, 30 min pre‑incubation [1] |
Why This Matters
For procurement in lead‑optimization programs, selecting the 5‑regioisomer may confer a differentiated CYP liability profile compared to the 1‑analogue, an essential consideration for medicinal chemists aiming to minimize drug‑drug interaction potential early in the design phase.
- [1] BindingDB. BDBM50538344 – CHEMBL4633246. Inhibition of CYP3A4/5 in Human Liver Microsomes; IC₅₀ = 5.50E+3 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538344 (accessed 2026-05-09). View Source
